molecular formula C17H12 B1203753 1-Methylpyrene CAS No. 2381-21-7

1-Methylpyrene

Cat. No. B1203753
CAS RN: 2381-21-7
M. Wt: 216.28 g/mol
InChI Key: KBSPJIWZDWBDGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-methylpyrene derivatives and related compounds involves various chemical strategies. A noteworthy example includes the formation of a double-decker silver(I) coordination polymer with 1-methylpyrene, demonstrating the compound's ability to participate in complex formation with metals. This process results in 1-D double-decker chains through the linkage of perchlorate groups, showcasing 1-methylpyrene's versatility in forming structured polymers with potential applications in material science (Munakata et al., 2001).

Molecular Structure Analysis

1-Methylpyrene's molecular structure has been analyzed through various spectroscopic techniques, revealing its ability to form different isomers and participate in complex chemical reactions. For instance, the identification of the fragment of the 1-methylpyrene cation through mid-IR spectroscopy highlights the compound's structural dynamics and the potential existence of isomeric forms, which are crucial for understanding its reactivity and interactions with other molecules (Jusko et al., 2018).

Chemical Reactions and Properties

1-Methylpyrene undergoes various chemical reactions, including nitration, which yields a mixture of isomers. The identification of these isomers through 1H nuclear magnetic resonance (NMR) emphasizes the compound's reactivity and the complexity of its derivatives. Such reactions are pivotal for understanding the chemical behavior of 1-methylpyrene and its potential environmental and biological impacts (Chow et al., 1985).

Physical Properties Analysis

The physical properties of 1-methylpyrene, such as its fluorescence and interaction with other molecules, have been studied to understand its behavior in different environments. For example, the formation of molecular complexes with alcohols highlights 1-methylpyrene's ability to interact with various solvents, affecting its solubility and optical properties. These insights are crucial for applications in sensing and environmental monitoring (Lianos & Georghiou, 1979).

Chemical Properties Analysis

The chemical properties of 1-methylpyrene, including its metabolism and transformation, have significant implications for its environmental and toxicological profile. Studies on its metabolism and excretion in rats reveal complex detoxification processes that convert 1-methylpyrene into various metabolites, highlighting the compound's biological interactions and potential health risks (Bendadani et al., 2016).

Scientific Research Applications

Pyrene-based Metal Organic Frameworks (MOFs)

  • Scientific Field: Chemistry, Material Science .
  • Application Summary: Pyrene-based MOFs are synthesized using pyrene-based ligands due to their unique optical and electronic properties . These MOFs have shown promising results in several applications .
  • Methods of Application: The development and synthesis of pyrene-based molecules are used as bridging ligands in MOF structures . Post-synthetic modifications of pyrene-based MOFs are done by incorporating metals or ligands into the structure .
  • Results or Outcomes: Pyrene-based MOFs have shown promising results in several applications, including luminescence sensing, photocatalysis, adsorption and separation of molecules, heterogeneous catalysis, electrochemical applications, and biomedical applications .

Synthesis of Non-amphiphilic Block Copolymer

  • Scientific Field: Polymer Science .
  • Application Summary: A new diblock copolymer, 1-methylpyrene isobutyrate–poly (methyl methacrylate–block-N-acryloyl-S-trityl-cysteine)-Br (Py–PMMA–b-ATCys-Br), was synthesized using 1-Methylpyrene .
  • Methods of Application: The synthesis of this diblock copolymer was achieved by atom transfer radical polymerization (ATRP) of N-acryloyl-S-trityl-L-cysteine monomer (ATCys) with 1-methylpyrene isobutyrate–poly (methyl methacrylate)–Br as a macroinitiator .
  • Results or Outcomes: The fluorescence properties of the diblock copolymer were investigated using various quenching (Cu 2+, Hg 2+, Fe 2+, Fe 3+, Co 2+, Ni 2+ and Pb 2+) in dimethylformamide solutions. The more efficient quenchers were the Cu 2+, Hg 2+, Fe 2+, and Fe 3+ ions .

Safety And Hazards

1-Methylpyrene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is probably combustible . When heated to decomposition, it emits acrid smoke and fumes .

properties

IUPAC Name

1-methylpyrene
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InChI

InChI=1S/C17H12/c1-11-5-6-14-8-7-12-3-2-4-13-9-10-15(11)17(14)16(12)13/h2-10H,1H3
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InChI Key

KBSPJIWZDWBDGM-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2C=CC3=CC=CC4=C3C2=C(C=C1)C=C4
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Molecular Formula

C17H12
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DSSTOX Substance ID

DTXSID0025654
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Molecular Weight

216.28 g/mol
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Physical Description

Plates (in ethanol) or brown-green powder. (NTP, 1992), Brown-green solid; [CAMEO] Off-white crystalline solid; [MSDSonline]
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Boiling Point

770 °F at 760 mmHg (NTP, 1992), 410 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in DMSO, acetonitrile and chloroform
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Density

1.213 g/cu cm
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Vapor Pressure

0.00000175 [mmHg]
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Product Name

1-Methylpyrene

Color/Form

Plates (in ethanol) or brown-green powder

CAS RN

2381-21-7, 27577-90-8
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Melting Point

158 to 160 °F (NTP, 1992), 74 °C
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Synthesis routes and methods

Procedure details

A mixed solution of 7 g of 1-bromopyrene, 6 g of trimethylboroxin, 12 g of cesium carbonate, 2 g of PdCl2(dppf).CH2Cl2, 80 ml of dimethylformamide and 8 ml of distilled water was heated and stirred under a nitrogen gas stream at 80° C. for 7 hours. The solution was cooled to room temperature and 50 ml of water was poured into the solution, followed by filtration. The resulting solid was purified by silica gel column chromatography and then vacuum-dried to obtain 4.4 g of 1-methylpyrene.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,040
Citations
P Jusko, A Simon, G Wenzel, S Brünken… - Chemical physics …, 2018 - Elsevier
… source [13] via electron bombardment of the 1-methylpyrene neutral gas evaporated directly into the UHV chamber from a solid 1-methylpyrene sample (Sigma–Aldrich). The sample …
Number of citations: 27 www.sciencedirect.com
H Cerfontain, K Laali… - Recueil des Travaux …, 1983 - Wiley Online Library
The mono‐ and di‐sulfonation of pyrene (1a), 1‐methylpyrene (1b) and perylene (2), with SO 3 in nitromethane at 0C, has been studied. The monosulfonation of 1a, 1b and 2 leads to …
Number of citations: 21 onlinelibrary.wiley.com
S Richter-Brockmann, C Achten - Chemosphere, 2018 - Elsevier
In this study 59 PAH were analyzed in samples of petrogenic and pyrogenic sources as well as mixed environmental matrices. Among the analytes, PAH of molecular weights from 128 …
Number of citations: 92 www.sciencedirect.com
Y Croonen, E Geladé, M Van der Zegel… - The Journal of …, 1983 - ACS Publications
… In this article the quenching of 1-methylpyrene and pyrene by m-dicyanobenzene (mDCB) is investigated. The value of the method of time-dependent fluorescence quenching in …
Number of citations: 166 pubs.acs.org
C Bendadani, W Meinl, BH Monien, G Dobbernack… - Archives of …, 2014 - Springer
… are missing for 1-methylpyrene. In the present study, we treated mice with 1-methylpyrene and … MPdG and MPdA adducts were also observed in rats treated with 1-methylpyrene. Our …
Number of citations: 26 link.springer.com
B West, B Lowe, PM Mayer - The Journal of Physical Chemistry A, 2018 - ACS Publications
… In the present work, the unimolecular dissociation of photoionized 1-methylpyrene is investigated using imaging photoelectron photoion coincidence spectroscopy (iPEPICO) and …
Number of citations: 12 pubs.acs.org
WE Bachmann, RO Edgerton - Journal of the American Chemical …, 1940 - ACS Publications
… carcinogenic hydrocarbon 3,4-benzphenanthrene (IV) and of 1-methylpyrene (VIII) we employed the readily available 4-keto-l,2,3,4-tetrahydrophenanthrene. In the synthesis of the first …
Number of citations: 15 pubs.acs.org
W Engst, R Landsiedel, H Hermersdörfer… - …, 1999 - academic.oup.com
… We have studied the benzylic hydroxylation of 1-methylpyrene (MP), a hepatocarcinogen in rodents, and 1-ethylpyrene (EP), whose benzylic hydroxylation would produce a secondary …
Number of citations: 60 academic.oup.com
LMV Malmquist, JH Christensen… - Environmental science & …, 2013 - ACS Publications
… The primary transformation step (phase I) of 1-methylpyrene … , phase II metabolites of 1-methylpyrene have not yet been … proposed as a metabolite of 1-methylpyrene in human and rat …
Number of citations: 26 pubs.acs.org
H Zhang, Y Liu, X Shen, M Zhang, Y Yang, S Tao… - Environmental …, 2017 - Elsevier
… carbon nanotubes with outer diameters > 50 nm (MW) and a surfactant sodium dodecyl benzene sulfonate (SDBS) on bioaccumulation and translocation of pyrene and 1-methylpyrene (…
Number of citations: 14 www.sciencedirect.com

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